2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine
CAS No.: 1092276-43-1
Cat. No.: VC2633663
Molecular Formula: C12H19FN2
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092276-43-1 |
---|---|
Molecular Formula | C12H19FN2 |
Molecular Weight | 210.29 g/mol |
IUPAC Name | 2-fluoro-1-N,1-N-dipropylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C12H19FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Standard InChI Key | ZGYPVLZQWXBZML-UHFFFAOYSA-N |
SMILES | CCCN(CCC)C1=C(C=C(C=C1)N)F |
Canonical SMILES | CCCN(CCC)C1=C(C=C(C=C1)N)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine
Property | Value |
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CAS Number | 1092276-43-1 |
Molecular Formula | C12H19FN2 |
Molecular Weight | 210.29 g/mol |
Structure | 2-fluoro-1-(dipropylamino)-4-aminobenzene |
Appearance | Not specified in literature |
Hazard Classification | Irritant |
The compound contains both primary and tertiary amine functionalities, which contribute to its chemical reactivity and potential applications in synthetic chemistry. The presence of the fluorine atom at position 2 affects the electronic distribution within the benzene ring, potentially influencing its reactivity patterns and physicochemical properties .
Structural Analysis
2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine features a benzene ring with three key substitutions:
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A fluorine atom attached to carbon-2 of the benzene ring
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A dipropylamino group (N1,N1-dipropylamine) at position 1
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A primary amino group at position 4
The positional relationship between these functional groups influences the compound's electronic distribution, reactivity patterns, and potential applications. The 1,4-diamine structure with the additional fluorine substituent creates a unique chemical environment that differentiates it from related non-fluorinated analogs like N1,N1-dipropylbenzene-1,4-diamine .
Related Compounds and Comparative Analysis
Several structurally related compounds provide context for understanding the properties and potential applications of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine.
Table 2: Comparison with Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine | 1092276-43-1 | C12H19FN2 | 210.29 | Reference compound |
N1,N1-Dipropylbenzene-1,4-diamine | 105293-89-8 | C12H20N2 | 192.30 | Lacks fluorine at position 2 |
4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine | 1019557-13-1 | C12H19FN2 | 210.29 | Fluorine at position 4, amine at position 2 |
3-Fluoro-4-(pyrrolidin-1-yl)aniline | 93246-54-9 | C10H13FN2 | 180.22 | Contains pyrrolidine ring instead of dipropylamine |
The non-fluorinated analog, N1,N1-dipropylbenzene-1,4-diamine, provides a useful reference point for understanding how the fluorine substitution affects the physicochemical properties of the title compound . Similarly, the positional isomer 4-fluoro-N1,N1-dipropylbenzene-1,2-diamine offers insights into how the relative positions of the functional groups influence chemical behavior .
For comprehensive safety information, researchers should always refer to the most current Safety Data Sheet (SDS) provided by suppliers or manufacturers.
Supplier | Product Code | Purity | Format | Notes |
---|---|---|---|---|
Bidepharm | BD204851 | 95+% | Not specified | Login required to view stock information |
Ambeed | Not specified | Not specified | Not specified | Listed in product catalog |
Researchers interested in acquiring this compound should contact suppliers directly for detailed product specifications, current pricing, and availability information.
Future Research Directions
Several promising research directions could further enhance our understanding of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine:
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Improved Synthetic Routes: Development of more efficient and selective methods for preparation
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Structure-Activity Relationship Studies: Investigation of how the fluorine substituent affects biological activity compared to non-fluorinated analogs
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Coordination Chemistry: Exploration of its potential as a ligand for metal complexes
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Reaction Mechanism Studies: Investigation of its reactivity patterns in various chemical transformations
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Materials Applications: Evaluation of its potential in polymer chemistry and materials science
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